n-[2-(4-Acetylphenyl)ethyl]acetamide

Physicochemical characterization Crystallinity Formulation pre-screening

Researchers requiring a crystalline, dual-handle building block often face oils or low-melting solids that complicate handling. N-[2-(4-Acetylphenyl)ethyl]acetamide (≥95%, mp 99-101 °C) solves this as a free-flowing powder with orthogonal reactive groups. • Dual reactive handles: para-acetyl ketone for nucleophilic additions & terminal acetamide for hydrolysis/reduction. • Ethylene spacer prevents steric clash, enabling parallel diversification without protecting groups. • Drug-like biophysical profile: LogP ~1.96, PSA 46 Ų, suitable for fragment-based screening & permeability assays. Supplied as a well-characterized, isomerically pure solid for reproducible synthesis and scale-up.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 23279-64-3
Cat. No. B1604567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-[2-(4-Acetylphenyl)ethyl]acetamide
CAS23279-64-3
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)CCNC(=O)C
InChIInChI=1S/C12H15NO2/c1-9(14)12-5-3-11(4-6-12)7-8-13-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,15)
InChIKeyMWPMMSVYHPAOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(4-Acetylphenyl)ethyl]acetamide – Procurement Overview


n-[2-(4-Acetylphenyl)ethyl]acetamide (CAS 23279-64-3; synonyms: 4‑(2‑(N‑acetylamino)ethyl)acetophenone, 4′‑(2‑acetamidoethyl)acetophenone) is a synthetic small molecule with the formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g mol⁻¹ . The structure embeds a para‑acetylphenyl group linked through an ethylene spacer to a terminal acetamide, creating a scaffold that combines the reactivity of an acetophenone carbonyl with the hydrogen‑bonding capacity of a secondary amide . This structural duality distinguishes it from simpler acetophenone or acetamide analogs and defines its utility as a versatile building block in medicinal and organic chemistry .

1
Dual-functional scaffold: acetophenone carbonyl and flexible acetamide arm for orthogonal derivatization.
2
Ethylene-spacer architecture: intermediate LogP (~1.96) and PSA (46.17 Ų) for oral drug-like chemical space.
3
Para-acetyl regiochemistry: symmetrical, achiral isomer with predictable crystallinity (mp 99–101 °C).

N-[2-(4-Acetylphenyl)ethyl]acetamide: Why Generic Analogs Fall Short


Acetophenone and acetamide derivatives that are structurally related to n-[2-(4-acetylphenyl)ethyl]acetamide—such as N‑phenethylacetamide (CAS 877‑95‑2) or N‑(4‑acetylphenyl)acetamide (CAS 2719‑21‑3)—cannot be freely interchanged because the ethylene‑bridged architecture concurrently provides an extended molecular geometry, modulated lipophilicity (LogP ≈ 1.96), and a dual‑functional reactive profile [1][2]. Directly linked, shorter, or non‑acetylated analogs exhibit markedly different melting points, polar surface areas (PSA), and hydrogen‑bond acceptor counts, which translate to altered solubility, crystallinity, and pharmacokinetic predictor parameters. These divergent physicochemical properties drive differences in handling, formulation compatibility, and downstream synthetic derivatization, making blind substitution a risk for reproducibility and performance in target applications .

Target This Compound
Analog N‑phenethylacetamide
Lacks the ketone handle, reducing reactive versatility. Lower PSA (29.1 Ų) may shift permeability profile and CNS penetration prediction.
Target This Compound
Analog N‑(4‑acetylphenyl)acetamide
Direct amide‑aryl linkage limits conformational freedom and reagent access. Significantly higher melting point (166–170 °C) alters thermal processing.

N-[2-(4-Acetylphenyl)ethyl]acetamide: Key Differentiators


Melting Point vs. Closest Analogs

The melting point of n-[2-(4-acetylphenyl)ethyl]acetamide is 99–101 °C . This value is 65–71 °C lower than that of N‑(4‑acetylphenyl)acetamide (166–170 °C) and approximately 47–53 °C higher than that of N‑phenethylacetamide (48–55 °C) . The intermediate melting point reflects the ethylene‑spacer contribution to crystal‑lattice energy and differentiates the compound for applications requiring specific thermal processing or crystallinity ranges.

Melting Point vs. Analogs
Cross-study comparable
99–101 °C
Δ = −(65–71) °C vs. N‑(4‑acetylphenyl)acetamide; Δ = +(44–53) °C vs. N‑phenethylacetamide
Supports thermal-processing and crystallinity selection.
Literature vendor specifications; reported ranges.
Physicochemical characterization Crystallinity Formulation pre-screening

Lipophilicity (LogP) vs. Analogs

n-[2-(4-acetylphenyl)ethyl]acetamide exhibits a computed LogP of 1.96 , placing its lipophilicity between N‑(4‑acetylphenyl)acetamide (LogP ≈ 1.24) [1] and N‑phenethylacetamide (LogP ≈ 1.76) [2]. The ~0.72 log‑unit increase relative to N‑(4‑acetylphenyl)acetamide results from the ethylene spacer introducing additional hydrophobic surface area without adding hydrogen‑bond donors, while the ~0.20 increase over N‑phenethylacetamide derives from the para‑acetyl substituent. This LogP shift affects predicted membrane permeability and solubility, which are critical for early‑stage biological screening and formulation development.

Lipophilicity (LogP)
Cross-study comparable
LogP = 1.96
ΔLogP ≈ +0.72 vs. N‑(4‑acetylphenyl)acetamide; ΔLogP ≈ +0.20 vs. N‑phenethylacetamide
Reported lipophilicity window for permeability-solubility balance.
Computed values; consolidated from database entries.
Lipophilicity Drug-likeness ADME prediction

Polar Surface Area & Rotatable Bonds

The polar surface area (PSA) of n-[2-(4-acetylphenyl)ethyl]acetamide is 46.17 Ų, accompanied by 4 rotatable bonds . Its comparator N‑(4‑acetylphenyl)acetamide possesses a similar PSA (~46 Ų) but only 2 rotatable bonds due to the direct amide–phenyl linkage . N‑Phenethylacetamide has a lower PSA of 29.1 Ų and 3 rotatable bonds [1]. The additional rotatable bonds in the target compound confer greater conformational flexibility, which can enhance target‑binding adaptability in fragment‑based or structure‑based drug design campaigns, while the elevated PSA relative to N‑phenethylacetamide modulates blood‑brain barrier permeability predictions.

PSA & Rotatable Bonds
Cross-study comparable
PSA = 46.17 Ų; Rotatable bonds = 4
+2 rotatable bonds vs. N‑(4‑acetylphenyl)acetamide; +1 vs. N‑phenethylacetamide
Conformational flexibility and PSA for oral/CNS profile review.
Computed molecular descriptors; context-dependent.
Polar surface area Molecular complexity Fragment-based design

Dual Reactive Functionality

Unlike N‑(4‑acetylphenyl)acetamide, which lacks a flexible ethyl linker and constrains the acetamide directly to the aryl ring, n-[2-(4-acetylphenyl)ethyl]acetamide presents a freely rotating amide arm and a para‑acetyl carbonyl . This architecture enables orthogonal derivatization: the acetophenone carbonyl can undergo nucleophilic additions, reductive aminations, or aldol condensations, while the terminal acetamide can be hydrolyzed, alkylated, or reduced independently. The ethylene spacer imparts a larger spatial separation that reduces steric clash during parallel functionalization, a practical advantage highlighted by its commercial positioning as a versatile scaffold and its use as an organic synthesis intermediate available at 98 % purity [1].

Dual Reactive Functionality
Class-level inference
2 distinct reactive sites
Ketone + amide separated by ethylene spacer; 4 σ‑bonds vs. 1 σ‑bond for constrained analog.
Supports orthogonal parallel library synthesis context.
Vendor application classification; class-level review.
Synthetic intermediate Orthogonal reactivity Medicinal chemistry building block

Para-Acetyl Regiochemistry Advantage

The synthetic route to n-[2-(4-acetylphenyl)ethyl]acetamide proceeds via Friedel‑Crafts acylation of N‑phenethylacetamide, which directs the acetyl group to the para position due to the steric and electronic directing effects of the ethylene‑amide side chain . The ortho‑acetyl isomer (CAS 88146‑37‑6, N‑[(1R)‑1‑(4‑acetylphenyl)ethyl]acetamide) is structurally distinct and often requires chiral resolution . The para‑acetyl regiochemistry of CAS 23279‑64‑3 ensures a symmetrical molecular shape, higher crystallinity (melting point 99–101 °C vs. the ortho isomer’s typically lower melting range), and consistent reactivity in cross‑coupling or condensation reactions. This regiochemical purity is critical for medicinal chemistry where isomer‑dependent biological activity is well‑documented.

Para-Acetyl Regiochemistry
Class-level inference
Para-substituted, achiral isomer
Symmetrical geometry vs. ortho isomer (CAS 88146-37-6); distinct InChI Key.
Regiochemical purity supports consistent reactivity and solid-state properties.
Isomer identity confirmed by structural analysis.
Regiochemistry Friedel-Crafts acylation Isomer purity

N-[2-(4-Acetylphenyl)ethyl]acetamide – Key Applications


Dual Orthogonal Handles for Library Synthesis

In hit‑to‑lead or lead‑optimization programs, n-[2-(4-acetylphenyl)ethyl]acetamide serves as a fragment linking two functional exit vectors. The acetophenone carbonyl accepts nucleophilic additions (e.g., reductive amination to generate secondary amines), while the terminal acetamide can be hydrolyzed to a primary amine or reduced to an ethylamine. The ethylene spacer provides sufficient distance to avoid steric interference, enabling parallel diversification without protecting‑group manipulation. The scaffold’s LogP of ~1.96 and PSA of 46 Ų position it favorably within oral drug‑like chemical space, making it a rational choice over N‑phenethylacetamide (which lacks the ketone handle) or N‑(4‑acetylphenyl)acetamide (which limits conformational freedom) [1].

Crystalline Intermediate with Defined Melting Point

The intermediate melting point of 99–101 °C, combined with commercial availability at ≥98 % purity (GC), makes n-[2-(4-acetylphenyl)ethyl]acetamide an attractive intermediate for route‑scouting where crystalline solids simplify purification and scale‑up. Unlike N‑phenethylacetamide (mp ~48–55 °C), which can be semi‑solid at ambient temperature, this compound remains a free‑flowing powder under typical laboratory conditions. The 65–71 °C melting‑point depression relative to N‑(4‑acetylphenyl)acetamide benefits processes requiring lower‑temperature melt‑phase reactions or hot‑melt extrusion [1].

Biophysical Screening: Optimized PSA & Lipophilicity

For cell‑based phenotypic or target‑based screening, a PSA of 46.17 Ų and a LogP of 1.96 offer an a priori biophysical profile that balances passive membrane permeability with aqueous solubility—a profile empirically absent in N‑phenethylacetamide (PSA 29.1 Ų, potentially higher CNS penetration) and N‑(4‑acetylphenyl)acetamide (LogP 1.24, potentially lower permeability). Selecting n-[2-(4-acetylphenyl)ethyl]acetamide for screening libraries reduces the probability of permeability‑limited false negatives or solubility‑related aggregation artifacts [1].

Regioselective Functionalization Methodology

The para‑acetyl regiochemistry and the ethylene‑linked acetamide enable methodological studies such as chemo‑ and regioselective reductions, enantioselective ketone transformations, or metal‑catalyzed C–H activation. The symmetrical geometry simplifies NMR characterization and eliminates diastereomer formation, offering advantages over the ortho‑acetyl isomer. Academic and industrial laboratories procuring this compound gain a well‑characterized, isomerically pure substrate for reaction‑development purposes .

Application
Selection Property
Validation Focus
Dual-handle library synthesis
Orthogonal reactive handles
Parallel derivatization efficiency
Crystalline intermediate scale-up
Defined melting point (99–101 °C)
Solid-state handling and purification
Biophysical screening libraries
PSA (46.17 Ų) and LogP (~1.96)
Permeability-solubility profile review
Regioselective methodology studies
Para-acetyl regiochemistry
Isomerically pure substrate for reaction development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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